(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-amine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Benzothiazole derivatives have shown promising activity against various bacterial strains and cancer cell lines .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a simpler structure but similar biological activities.
2-Aminobenzothiazole: A derivative with an amino group, used in various chemical syntheses.
6-Chlorobenzothiazole: A chlorinated derivative with potential antimicrobial properties.
Uniqueness
(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both chloro and methylthio groups, which enhance its reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-N-[6-chloro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS2/c1-23-9-8-21-14-7-6-13(19)10-15(14)24-17(21)20-16(22)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRNCCBIYMCLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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